N-(2,4-dichlorophenyl)-4-hydroxy-5-methoxypyridine-2-carboxamide
Overview
Description
N-(2,4-dichlorophenyl)-4-hydroxy-5-methoxypyridine-2-carboxamide is a useful research compound. Its molecular formula is C13H10Cl2N2O3 and its molecular weight is 313.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound N-(2,4-dichlorophenyl)-4-hydroxy-5-methoxypyridine-2-carboxamide, also known as N-(2,4-dichlorophenyl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide, is a complex organic molecule. . This neurotoxin is produced by the bacterium Clostridium botulinum and is known for its role in causing botulism, a serious illness that can lead to paralysis .
Mode of Action
It is believed to interact with its target, the botulinum neurotoxin type a, in a way that inhibits the neurotoxin’s activity .
Biochemical Pathways
Given its potential interaction with botulinum neurotoxin type a, it may affect the pathways related to neurotransmission, as this neurotoxin is known to interfere with the release of neurotransmitters, leading to muscle paralysis
Pharmacokinetics
A study suggests that the compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability .
Result of Action
Given its potential interaction with Botulinum neurotoxin type A, it may have a protective effect against the harmful effects of this neurotoxin . .
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3/c1-20-12-6-16-10(5-11(12)18)13(19)17-9-3-2-7(14)4-8(9)15/h2-6H,1H3,(H,16,18)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLQOVKVCNORPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=CC1=O)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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